2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid
Overview
Description
“2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid” is a chemical compound with the CAS Number: 1097125-21-7 . It has a molecular weight of 280.29 and its IUPAC name is (2,4-difluorophenyl)sulfanylacetic acid .
Molecular Structure Analysis
The molecular formula of “2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid” is C14H10F2O2S . It consists of a phenylacetic acid moiety linked to a 2,4-difluorophenyl group via a sulfanyl (thioether) bond .Scientific Research Applications
Synthesis and Biological Activity
2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid and its derivatives have been explored for various synthesis and biological activities. For instance, Farzaliyev et al. (2020) developed a new synthetic method for sulfur- and nitrogen-containing thiourea and acetophenone derivatives that exhibit physiological properties. These compounds, including 1-(6-Methyl-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone, showed significant antioxidant effects and potential in drug development due to their impact on biological membranes and mitochondrial membrane potential (Farzaliyev et al., 2020).
Antibacterial and Antifungal Activities
Patel et al. (2010) investigated the antibacterial and antifungal activities of sulfonamides bearing quinazolin-4(3H)ones. They observed significant antibacterial and antifungal activities, demonstrating the potential of these compounds in medical applications (Patel et al., 2010).
Enzyme Inhibition and Antibacterial Action
Siddiqui et al. (2017) synthesized acetamides with antibacterial properties and as enzyme inhibitors. These compounds, including N-substituted acetamides, showed potential in both antibacterial action and inhibiting enzymes like acetyl/butyrylcholinesterase and lipoxygenase (Siddiqui et al., 2017).
Photocatalytic Activities
Somasundaram and Srinivasan (1996) explored the photocatalytic activities of compounds containing sulfur and carboxyl groups. They found that arylthioacetic acids are oxidized to sulphinylacetic acids under specific conditions, indicating the utility of these compounds in photocatalytic applications (Somasundaram & Srinivasan, 1996).
Catalytic Applications
Zamani and Izadi (2013) reported the synthesis of sulfonated-phenylacetic acid coated Fe3O4 nanoparticles, which were used as acid magnetic catalysts in organic synthesis. This demonstrates the compound's potential in catalysis (Zamani & Izadi, 2013).
Safety And Hazards
properties
IUPAC Name |
2-(2,4-difluorophenyl)sulfanyl-2-phenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2S/c15-10-6-7-12(11(16)8-10)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDAIOQKIUPXRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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